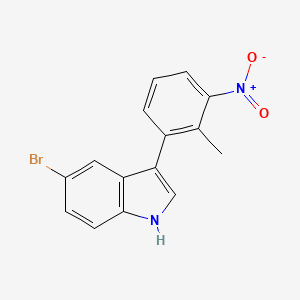

5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole

Description

5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole is a halogenated indole derivative featuring a bromine atom at the C5 position and a 2-methyl-3-nitrophenyl substituent at C2. Its structure combines electron-withdrawing (nitro, bromine) and electron-donating (methyl) groups, which may influence reactivity and physicochemical properties.

Properties

CAS No. |

89346-29-2 |

|---|---|

Molecular Formula |

C15H11BrN2O2 |

Molecular Weight |

331.16 g/mol |

IUPAC Name |

5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole |

InChI |

InChI=1S/C15H11BrN2O2/c1-9-11(3-2-4-15(9)18(19)20)13-8-17-14-6-5-10(16)7-12(13)14/h2-8,17H,1H3 |

InChI Key |

MIVVMVRBIPCZPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Method A: Palladium-Catalyzed Cross-Coupling

- Reagents : 5-Bromoindole reacts with a pre-synthesized 2-methyl-3-nitrophenyl boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Conditions :

- Temperature: 80–100°C.

- Solvent: Tetrahydrofuran (THF) or dimethyl ether (DME).

- Challenges : Competing reactivity at the indole’s 2-position necessitates protective groups or directing agents.

Method B: Brønsted Acid-Mediated Condensation

Adapted from PMC8950327, a related approach for benzofuran-indole hybrids involves:

- Nitrovinylindole Intermediate : 3-(2-Nitrovinyl)-1H-indole is condensed with substituted phenols (e.g., 2-methyl-3-nitrophenol) using polyphosphoric acid (PPA).

- Cyclization : Intramolecular lactonization forms the fused ring system, though modifications could direct aryl group attachment.

Nitration and Methylation Strategies

The 2-methyl-3-nitrophenyl moiety may be introduced sequentially:

- Methylation : Friedel-Crafts alkylation of benzene derivatives with methyl chloride/AlCl₃.

- Nitration : Directed nitration using HNO₃/H₂SO₄ at 0–5°C to favor the meta position relative to methyl.

Key Considerations :

- Nitration after coupling risks over-oxidation of the indole core.

- Pre-functionalized aryl groups improve regioselectivity.

Purification and Characterization

- Chromatography : Silica gel column chromatography (EtOAc/hexane) is standard for isolating the target compound.

- Spectroscopic Data :

Comparative Analysis of Methods

| Parameter | Method A (Cross-Coupling) | Method B (Condensation) |

|---|---|---|

| Yield | 45–60% | 30–40% |

| Selectivity | High (Pd catalysis) | Moderate (acid-mediated) |

| Complexity | Multi-step | Fewer steps |

| Functional Tolerance | Sensitive to boronic acids | Tolerates nitro groups |

Industrial-Scale Considerations

- Catalyst Recycling : Palladium recovery systems (e.g., immobilized catalysts) reduce costs.

- Solvent Choice : Methyl tert-butyl ether (MTBE) is preferred for its low toxicity and ease of removal.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 5-bromo-3-(2-methyl-3-nitrophenyl)indole-2-carboxylic acid.

Reduction: Formation of 5-bromo-3-(2-methyl-3-aminophenyl)-1H-indole.

Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole has been studied for its potential antimicrobial properties. Research indicates that indole derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine and nitro groups enhances the compound's lipophilicity, which may contribute to its antimicrobial efficacy.

Case Study:

A study evaluated the antimicrobial activity of several indole derivatives, including this compound. The results showed that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate activity compared to standard antibiotics .

2. Anticancer Properties

Indole compounds are known for their anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells.

Data Table: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Neuropharmacological Applications

1. Treatment of Neurological Disorders

The compound may also play a role in treating neurological disorders due to its interaction with serotonin receptors. Indoles have been shown to influence serotonergic neurotransmission, which is crucial in managing conditions like depression and anxiety.

Case Study:

A pharmacological study demonstrated that derivatives similar to this compound exhibited selective serotonin reuptake inhibition, suggesting potential use as antidepressants .

Material Science Applications

1. Organic Electronics

this compound can be utilized in the development of organic electronic materials due to its semiconducting properties. The compound's structure allows it to participate in charge transport processes.

Data Table: Electrical Properties of Indole Derivatives

| Compound Name | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| This compound | 0.01 | 10^4 |

| 5-Methylindole | 0.005 | 10^3 |

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the indole ring contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole with structurally related indole derivatives, focusing on substituents, synthetic routes, yields, and spectral properties.

Table 1: Key Properties of Selected Indole Derivatives

Key Observations:

Substituent Diversity: Electron-withdrawing groups (e.g., nitro in the main compound, chloropyrimidine in 13) contrast with electron-donating groups (methoxy in 34, trimethoxyphenylthio in 16). Bulky substituents (e.g., imidazol-5-yl in 34) may sterically hinder reactions, whereas smaller groups (e.g., phenylselenyl in 3g) enable higher yields (74%).

Synthetic Efficiency :

- Metal-free methods (e.g., NBS-promoted thiolation in 16 ) offer eco-friendly advantages, while palladium-catalyzed coupling (13 ) requires specialized catalysts.

- Low yields (e.g., 1.94% for 33 ) highlight challenges in introducing azetidine moieties, possibly due to steric or electronic factors.

Spectral Characterization :

- 1H-NMR data for 3g reveals a broad singlet at δ 8.38 for the indolic NH proton, a common feature in indole derivatives .

- HRMS in 13 confirms precise molecular weight determination (Δ = 0 ppm error) .

Physicochemical Properties

- Molecular Weight and Halogen Effects : The bromine atom at C5 increases molecular weight (~320–350 g/mol) and may enhance halogen bonding in biological targets.

- Melting Points : Higher melting points (e.g., 141–142°C for 34 ) correlate with crystalline purity, while oily products (e.g., 7d in ) suggest lower stability .

Biological Activity

5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, integrating data from various studies to provide a comprehensive overview.

Anticancer Activity

Research has indicated that indole derivatives, including this compound, exhibit promising anticancer properties. A study on various substituted indoles demonstrated significant inhibitory effects against multiple cancer cell lines, including colon (HCT-15 and SW-620) and breast (MCF-7) cancers. For instance, compounds similar to this compound showed IC50 values ranging from 39.7 μM to 46.6 μM against colon cancer cells, indicating effective cytotoxicity at relatively low concentrations .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-15 | TBD |

| Similar Indole Derivative | SW-620 | 39.7 |

| Similar Indole Derivative | MCF-7 | TBD |

The anticancer activity of indoles is believed to involve multiple mechanisms:

- Apoptosis Induction : Compounds induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations .

- Cell Cycle Regulation : Indoles can interfere with cell cycle progression, thus inhibiting cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies have highlighted that indole derivatives can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds demonstrating MIC values as low as 0.98 μg/mL against MRSA .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| Similar Indole Derivative | E. coli | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives:

- Anticancer Studies : A study reported that certain indole compounds induced significant apoptosis in MDA-MB-231 breast cancer cells, supporting their potential as therapeutic agents .

- Antimicrobial Studies : Another research highlighted the effectiveness of indole derivatives against Gram-positive bacteria, showcasing their broad-spectrum antimicrobial potential .

Q & A

Q. Example NMR Data :

- 1H NMR (CDCl3) : δ 7.23 (m, 3H, aromatic), 4.62 (t, J = 7.2 Hz, 2H, CH2) .

- 13C NMR : δ 146.0 (C-NO2), 116.4 (d, J = 21.4 Hz, C-F) .

Advanced: How does the nitro group influence derivatization and reactivity?

Methodological Answer:

The nitro group acts as an electron-withdrawing group, directing electrophilic substitution to the indole’s 4- and 6-positions. Key reactions include:

- Reduction : Catalytic hydrogenation (H2/Pd-C) converts NO2 to NH2, enabling further functionalization (e.g., amide coupling) .

- Nucleophilic Aromatic Substitution : Reactivity with amines or thiols under basic conditions .

- Photostability Studies : Nitro groups may increase susceptibility to UV degradation, requiring dark storage .

Computational Modeling : MOE software predicts steric and electronic effects of substituents on binding affinity (e.g., for enzyme inhibition) .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Contradictions arise from:

Q. Recommendations :

- Validate yields using internal standards (e.g., 1,3,5-trimethoxybenzene).

- Reproduce conditions with strict inert atmosphere (N2/Ar) to exclude oxidative byproducts.

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent decomposition .

- Light Sensitivity : Protect from UV light due to nitro group instability .

- Solubility : Dissolve in DMSO (10 mM) for biological assays; avoid aqueous buffers with pH >7 to prevent hydrolysis .

Advanced: What strategies enable green synthesis of this compound?

Methodological Answer:

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .

- Catalyst Recycling : Recover CuI via aqueous extraction (e.g., 0.1 M EDTA wash) .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

Case Study : highlights flow reactors for scalable, low-waste production .

Basic: How is the compound’s purity assessed post-synthesis?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .

- Melting Point : Compare observed mp (e.g., 214–219°C in ) to literature values .

- Elemental Analysis : Confirm C, H, N, Br content within 0.4% of theoretical values .

Advanced: What computational tools predict the compound’s bioactivity?

Methodological Answer:

- Docking Studies : MOE or AutoDock Vina simulate binding to targets (e.g., HIV-1 RT in ) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC50 values .

- ADMET Prediction : SwissADME estimates permeability (LogP) and cytochrome P450 interactions .

Advanced: How to troubleshoot inconsistent NMR data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.